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molecular formula C6H6N4 B8770990 2-Amino-2-(pyrimidin-5-yl)acetonitrile CAS No. 287472-25-7

2-Amino-2-(pyrimidin-5-yl)acetonitrile

Cat. No. B8770990
M. Wt: 134.14 g/mol
InChI Key: YGRHTKCWNUWRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05403845

Procedure details

Potassium cyanide (651 mg, 10 mmol) and ammonium chloride (588 mg, 11 mmol) are dissolved in water (2.6 mL) with stirring. Pyrimidine-5-carboxaldehyde (1.08 g, 10 mmol) in methanol (2.6 mL) is added to the clear solution rapidly, giving first a yellow, then a dark red solution, and mildly exothermic reaction. The water is evaporated after three hours stirring, and the reddish residue is chromatographed (silica, chloroform/methanol) to give a yellow solid 1.1 g (82%) identified as product ms m/z=134.
Quantity
651 mg
Type
reactant
Reaction Step One
Quantity
588 mg
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
solvent
Reaction Step Two
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[Cl-].[NH4+:5].[N:6]1[CH:11]=[C:10]([CH:12]=O)[CH:9]=[N:8][CH:7]=1>O.CO>[NH2:5][CH:12]([C:10]1[CH:11]=[N:6][CH:7]=[N:8][CH:9]=1)[C:1]#[N:2] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
651 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
588 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
2.6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.08 g
Type
reactant
Smiles
N1=CN=CC(=C1)C=O
Name
Quantity
2.6 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving first a yellow, then
CUSTOM
Type
CUSTOM
Details
a dark red solution, and mildly exothermic reaction
CUSTOM
Type
CUSTOM
Details
The water is evaporated after three hours
Duration
3 h
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
the reddish residue is chromatographed (silica, chloroform/methanol)

Outcomes

Product
Name
Type
product
Smiles
NC(C#N)C=1C=NC=NC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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